Z-Ala-gln-OH
Description
Significance of Protected Dipeptides as Intermediates in Peptide Synthesis
Peptide synthesis relies heavily on the strategic use of protecting groups, which temporarily block reactive functional groups on amino acids. This prevents self-condensation or reactions at unintended sites, ensuring that the peptide bond forms exclusively between the desired amino and carboxyl termini masterorganicchemistry.combachem.comsigmaaldrich.com. The benzyloxycarbonyl (Z) group is a well-established protecting group for the α-amino function, removable by catalytic hydrogenation thieme-connect.de. Similarly, carboxyl groups are often protected as esters masterorganicchemistry.combachem.com.
Dipeptides, such as Z-Ala-Gln-OH, represent pre-formed units of two amino acids. Utilizing these protected dipeptides as intermediates offers several advantages in the synthesis of longer peptides:
Management of Difficult Sequences: Certain amino acid sequences are prone to aggregation or side reactions, making their stepwise synthesis challenging. Using dipeptide building blocks can help overcome these difficulties by introducing larger, more manageable fragments sigmaaldrich.com.
Stereochemical Integrity: Protecting groups and carefully selected coupling reagents are crucial for minimizing racemization (loss of stereochemical purity) during peptide bond formation. Dipeptides can be synthesized with high stereochemical fidelity, preserving the chirality of the constituent amino acids nih.govbachem.com.
Building Blocks for Complex Structures: Protected dipeptides serve as versatile synthons for constructing peptides with specific structural features or for synthesizing peptidomimetics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c1-10(14(21)19-12(15(22)23)7-8-13(17)20)18-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,17,20)(H,18,24)(H,19,21)(H,22,23)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNKZNHXJQTEU-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Z Ala Gln Oh in Academic Investigations
The synthesis of this compound has been explored through various chemical and enzymatic routes. Chemical synthesis often involves coupling protected alanine (B10760859) (e.g., Z-Ala) with glutamine using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or triphenylphosphine/hexachloroethane systems google.com.
Enzymatic synthesis, particularly using the protease papain, has also been investigated for the production of Z-Ala-Gln. Studies have demonstrated that immobilizing papain onto supports like magnetic nanocrystalline cellulose (B213188) (PA@MNCC) can significantly enhance its efficiency, stability, and recyclability researchgate.netfigshare.commdpi.com. These immobilized enzyme systems, often employed in deep eutectic solvents (DES), have achieved notable yields in the synthesis of Z-Ala-Gln.
Beyond its synthesis, this compound has been utilized in gas-phase conformational studies. Researchers employ techniques like resonant ion-dip infrared (RIDIR) spectroscopy to investigate how specific amino acid residues, such as glutamine, influence the backbone structure of peptides rsc.org. These studies aim to understand the fundamental principles of peptide folding and how sequence dictates conformation, which can be relevant to understanding peptide-related diseases. In these studies, the glutamine side chain in this compound has been observed to actively participate in hydrogen bonding, stabilizing various turns (e.g., inverse γ-turns and type I β-turns) within the peptide backbone rsc.org.
Selected Research Findings on Z-Ala-Gln Synthesis:
| Method/Catalyst | Solvent System | Reported Yield | Citation(s) |
| Papain immobilized on Magnetic Nanocrystalline Cellulose (PA@MNCC) in DES | Choline (B1196258) Chloride:Urea (B33335) (1:2) | ~71.5% | researchgate.netfigshare.commdpi.com |
| Immobilized papain on magnetic cellulose nanocrystals | Not specified | ~58.6% | researchgate.net |
| Papain (kinetically controlled strategy) | Not specified | 35.5% | mdpi.com |
| Chemical Synthesis (e.g., Z-Ala + Gln with triphenylphosphine/hexachloroethane) | Mixed organic/aqueous | 48% / 65% | google.com |
Compound List:
N-(benzyloxycarbonyl)-alanyl-glutamine (this compound)
Enzymatic and Biocatalytic Synthesis of N-(benzyloxycarbonyl)-alanyl-glutamine (this compound)
Biocatalyst Engineering and Immobilization for this compound Production
Application of Magnetic Nanocrystalline Cellulose for Enzyme Immobilization
Magnetic nanocrystalline cellulose (MNCC) has emerged as a highly effective carrier for enzyme immobilization due to its biocompatibility, large surface area, and magnetic separability. Papain (PA), a widely used protease for peptide synthesis, has been successfully immobilized onto MNCC, creating a nano-biocatalyst (PA@MNCC) researchgate.netacs.orgresearchgate.net. This immobilization process typically involves the covalent attachment of papain to the activated MNCC support acs.orgnih.gov. The resulting immobilized enzyme exhibits a high loading capacity and significant enzyme activity recovery, often exceeding 80% acs.org.
Enhancements in Enzyme Stability and Substrate Affinity via Immobilization
Immobilizing papain onto MNCC significantly enhances its performance compared to the free enzyme researchgate.netacs.org. Studies have shown that PA@MNCC possesses greatly superior stability, including improved thermal stability and enhanced tolerance to various solvents researchgate.netacs.org. Furthermore, kinetic studies indicate an increase in enzyme-substrate affinity for the immobilized papain researchgate.netacs.org. The optimal pH and temperature for the immobilized enzyme are also typically higher than those of the free papain researchgate.net. These improvements contribute to higher catalytic efficiency and the potential for enzyme reuse, making the process more economically viable and environmentally friendly. The ease of separation of PA@MNCC from reaction mixtures via magnetic forces further facilitates its recycling for multiple reaction cycles without significant loss of activity researchgate.netacs.org.
Table 1: Performance Comparison of Immobilized vs. Free Papain for Z-Ala-Gln Synthesis
| Parameter | Free Papain | PA@MNCC | Reference |
| Z-Ala-Gln Yield | ~58.6% | ~70-71.5% | researchgate.netacs.org |
| Enzyme Loading | N/A | 333 mg/g | acs.org |
| Enzyme Activity Recovery | N/A | >80% | acs.org |
| Stability Enhancement | Lower | Superior | researchgate.netacs.org |
| Solvent Tolerance | Lower | Enhanced | researchgate.netacs.org |
Microbial and Metabolic Engineering for Enhanced Dipeptide Biosynthesis
Microbial systems offer a sustainable route for dipeptide production, leveraging engineered microorganisms to synthesize target compounds.
Recombinant Escherichia coli Systems (e.g., α-Amino Acid Ester Acyltransferase (AET) Expression)
Recombinant Escherichia coli (E. coli) strains engineered to express specific enzymes have proven effective for dipeptide synthesis. The α-amino acid ester acyltransferase (AET) is a key enzyme capable of catalyzing the formation of peptide bonds between amino acid esters and amino acids mdpi.comresearchgate.nettandfonline.com. Specifically, E. coli strains overexpressing AET from organisms like Sphingobacterium siyangensis AJ2458 (SAET) have been utilized for the production of L-alanyl-L-glutamine (Ala-Gln) researchgate.nettandfonline.com. These systems can achieve high Ala-Gln yields and productivities, especially when coupled with high-cell-density cultivation strategies cnif.cn. AET enzymes are known for their broad substrate specificity, enabling the synthesis of various dipeptides and even oligopeptides tandfonline.com.
Pichia pastoris Expression Systems for Dipeptide Synthesis
The methylotrophic yeast Pichia pastoris is a well-established and powerful host for the heterologous expression of industrial enzymes and proteins acs.orgeurogentec.comresearchgate.net. Its advantages include the ability to grow to high cell densities, efficient secretion of proteins into the medium, and robust protein maturation capabilities eurogentec.comresearchgate.net. While direct applications of Pichia pastoris for this compound synthesis are not extensively detailed in the provided literature, its proven utility in expressing various enzymes suggests its potential as a platform for producing enzymes relevant to dipeptide biosynthesis.
Gene Knockout Strategies for Modulating Dipeptide Accumulation (e.g., Peptidase Gene Deletion)
A significant challenge in microbial dipeptide production is the intracellular degradation of the synthesized products by endogenous peptidases. E. coli possesses several broad-spectrum peptidases, such as PepA, PepB, PepD, and PepN, which can hydrolyze dipeptides acs.orgcolab.wsnih.gov. Metabolic engineering strategies involving the knockout of these peptidase genes have been successfully employed to enhance dipeptide accumulation. For instance, multiplex gene knockout techniques, often utilizing CRISPR-Cas9, have been used to delete genes encoding these peptidases acs.orgcolab.wsnih.gov. The deletion of key peptidase genes like pepA, pepD, and pepN in E. coli has been shown to significantly reduce the degradation of Ala-Gln, leading to an increase in its yield by up to 129% colab.wsnih.gov. Similarly, a quadruple knockout strain targeting pepA, pepB, pepD, and pepN achieved a high conversion rate for L-leucine-L-leucine (Leu-Leu) synthesis acs.org.
Table 2: Impact of Peptidase Gene Knockout on Dipeptide Yield in E. coli
| Target Dipeptide | Gene Knockout Strategy | Yield/Conversion Improvement | Reference |
| Ala-Gln | ΔpepA, ΔpepD, ΔpepN | +129% | colab.wsnih.gov |
| Leu-Leu | ΔpepA, ΔpepB, ΔpepD, ΔpepN | 69.9% conversion | acs.org |
Solvent System Optimization in Biocatalysis (e.g., Deep Eutectic Solvents)
Deep Eutectic Solvents (DESs) are gaining prominence as environmentally friendly and cost-effective alternatives to conventional organic solvents in biocatalysis hep.com.cnnih.govmdpi.com. These mixtures, typically composed of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea), offer unique properties such as low volatility, biodegradability, and the ability to dissolve a wide range of compounds hep.com.cnnih.govmdpi.com.
DESs have been effectively employed as reaction media for the enzymatic synthesis of dipeptides. For example, the synthesis of Z-Ala-Gln has been achieved using papain immobilized on MNCC in a DES composed of choline chloride and urea (ChCl:Urea, 1:2), yielding approximately 70-71.5% researchgate.netacs.org. Similarly, the synthesis of N-(benzyloxycarbonyl)-alanyl-histidine (Z-Ala-His) in ChCl-U (1:2) with immobilized papain resulted in a yield of 68.4% nih.gov. The combination of DES with immobilized enzymes not only enhances product yield but also contributes to improved enzyme stability and recyclability researchgate.netacs.orgmdpi.com. Furthermore, the addition of a small percentage of water (e.g., 5-20%) to DES can reduce their viscosity, facilitating better mass transfer and enzyme performance nih.govmdpi.com.
Table 3: Dipeptide Synthesis in Deep Eutectic Solvents (DES)
| Dipeptide | Enzyme System | DES Composition (HBA:HBD) | Water Content | Yield/Activity | Reference |
| Z-Ala-Gln | PA@MNCC | ChCl:Urea (1:2) | N/A | ~71.5% | acs.org |
| Z-Ala-Gln | Free Papain | ChCl:Urea (1:2) | 10% (v/v) | ~70% | researchgate.net |
| Z-Ala-His | PA@MNCC | ChCl:Urea (1:2) | N/A | 68.4% | nih.gov |
| Z-Ala-His | Immobilized | ChCl:Urea (1:2) | 16.7% (vol.%) | >80% activity after 7 batches | mdpi.com |
Compound List:
N-(benzyloxycarbonyl)-alanyl-glutamine (this compound)
Papain (PA)
Magnetic Nanocrystalline Cellulose (MNCC)
N-(benzyloxycarbonyl)-alanyl methyl ester (Z-Ala-OMe)
Glutamine (Gln)
L-alanine methyl ester hydrochloride (AlaOMe)
Escherichia coli (E. coli)
Pichia pastoris
α-Amino Acid Ester Acyltransferase (AET)
Peptidase A (PepA)
Peptidase B (PepB)
Peptidase D (PepD)
Peptidase N (PepN)
Deep Eutectic Solvents (DES)
Choline Chloride (ChCl)
Urea (U)
N-(benzyloxycarbonyl)-alanyl-histidine (Z-Ala-His)
L-alanyl-L-glutamine (Ala-Gln)
L-leucine-L-leucine (Leu-Leu)
L-alanyl-L-glutamine (AQ)
Sphingobacterium siyangensis AJ2458 (S. siyangensis AJ2458)
Empedobacter brevis ATCC14234 (E. brevis ATCC14234)
Enzymatic Interactions and Substrate Specificity Studies Involving N Benzyloxycarbonyl Alanyl Glutamine Z Ala Gln Oh
Investigation of Z-Ala-Gln-OH as a Nucleophile or Acyl Donor in Enzymatic Ligation and Condensation Reactions
N-(benzyloxycarbonyl)-alanyl-glutamine (this compound) is a dipeptide derivative that has been synthesized using enzymatic methods. These processes highlight the compound's potential involvement in peptide bond formation, where it can be either a product or a reactant, acting as a nucleophile or acyl donor under specific enzymatic conditions. A notable example of enzymatic peptide synthesis involves the use of papain, a cysteine protease, for the kinetically controlled synthesis of Z-Ala-Gln. In this process, L-glutamine (Gln) serves as the nucleophile, reacting with Z-Ala-OMe as the acyl donor to form the dipeptide Z-Ala-Gln mdpi.comnih.gov. Under optimized conditions, this reaction achieved a dipeptide yield of 35.5% and an apparent maximum reaction rate of 6.09 mmol/(L·min) nih.gov. More recently, the use of papain immobilized on magnetic nanocrystalline cellulose (B213188) in deep eutectic solvents has demonstrated increased efficiency, yielding approximately 70% of the dipeptide researchgate.net. While these studies focus on the synthesis of Z-Ala-Gln, they illustrate the enzymatic machinery capable of forming peptide bonds with glutamine residues, positioning this compound as a product of such reactions. Furthermore, other Z-Ala-X-OH derivatives, such as Z-Ala-Glu-OH, have been employed as acyl donors in enzymatic condensation reactions, indicating a broader applicability of N-terminally protected dipeptide acids in biocatalytic peptide synthesis researchgate.nettandfonline.com.
Data Table 1: Kinetically Controlled Synthesis of Z-Ala-Gln using Papain
| Component | Role | Yield | Apparent Max Reaction Rate | Conditions | Citation |
| Z-Ala-Gln | Product | 35.5% | 6.09 mmol/(L·min) | 35°C, pH 9.5, Acyl Donor/Nucleophile ratio 1:10 | mdpi.comnih.gov |
| Z-Ala-OMe | Acyl Donor | - | - | - | nih.gov |
| L-Glutamine (Gln) | Nucleophile | - | - | - | nih.gov |
| Papain | Biocatalyst | - | - | - | mdpi.comnih.gov |
Glutamic Acid Specific Endopeptidase Mediated Condensation Reactions
Glutamic Acid Specific Endopeptidases (GEPases), which are typically serine proteases originating from bacteria such as Bacillus licheniformis, are characterized by their preferential cleavage of peptide bonds at the carboxyl side of glutamic acid residues researchgate.nettandfonline.comresearchgate.net. These enzymes have demonstrated utility in catalyzing condensation reactions, a process crucial for peptide bond formation. For instance, GEPases have been employed to synthesize peptide bonds by reacting an acyl donor, such as Z-Ala-Glu-OH, with an amino acid amide nucleophile, like H-Val-NH2. This reaction, conducted in the presence of 60-80% water-miscible solvents, successfully yielded Z-Ala-Glu-Val-NH2 with an 80% conversion rate researchgate.nettandfonline.com.
While GEPases are known for their ability to facilitate condensation reactions with glutamic acid-containing substrates like Z-Ala-Glu-OH, direct studies detailing the specific role of this compound as either an acyl donor or nucleophile in GEPase-mediated condensation reactions are not extensively documented in the provided literature. The substrate specificity of GEPases is primarily directed towards glutamic acid residues, suggesting that this compound might not be a direct substrate for these particular enzymes unless modified or in specific contexts not detailed here.
Data Table 2: Example of GEPase-Mediated Condensation Reaction
| Enzyme | Acyl Donor | Nucleophile | Product | Yield | Solvent Conditions | Citation |
| Glutamic Acid Specific Endopeptidase (B. licheniformis) | Z-Ala-Glu-OH | H-Val-NH2 | Z-Ala-Glu-Val-NH2 | 80% | 60-80% water-miscible solvent | researchgate.nettandfonline.com |
Role in Transpeptidation Processes with Synthesized Fragments
Transpeptidation is a biochemical process where a peptide fragment is transferred from one molecule to another, typically involving the formation and subsequent cleavage of an acyl-enzyme intermediate. This mechanism is fundamental to various enzymatic reactions, including protein cross-linking by transpeptidases involved in bacterial cell wall synthesis acs.orgnih.govpnas.org and peptide bond formation catalyzed by proteases like GEPases researchgate.nettandfonline.com. These enzymes facilitate the transfer of an activated acyl group (often from a peptide ester or amide) to an amino group of an acceptor molecule, which can be an amino acid, peptide, or protein.
This compound, as a synthesized dipeptide fragment, possesses the structural features that could potentially participate in transpeptidation reactions, either as an acyl donor or an acceptor. However, the specific documented roles or detailed studies of this compound in transpeptidation processes, either as a donor of the Z-Ala-Gln moiety or as an acceptor of a peptide fragment, are not explicitly detailed in the available literature. While GEPases and other enzymes are known to catalyze transpeptidation researchgate.nettandfonline.com, the precise substrate requirements and interactions involving this compound in these specific reaction types remain areas for further investigation.
Compound Name Table:
N-(benzyloxycarbonyl)-alanyl-glutamine (this compound)
L-Glutamine (Gln)
Z-Ala-OMe
Z-Ala-Gln
Z-Ala-Glu-OH
H-Val-NH2
Z-Ala-Glu-Val-NH2
Advanced Research Applications and Methodological Development Utilizing Z Ala Gln Oh Scaffolds
Exploration of Peptide Conformation and Intermolecular Interactions
The structural behavior of peptides is dictated by a complex interplay of interactions at the atomic level. The Z-Ala-Gln-OH molecule provides a simplified yet representative system to study these phenomena.
The interaction between the alanine (B10760859) and glutamine residues in a peptide sequence is a key determinant of its secondary structure and aggregation propensity. Alanine, with its small, non-polar methyl side chain, and glutamine, with its longer, polar amide-containing side chain, create a microenvironment where both hydrophobic and polar interactions are present.
Studies on peptides containing both hydrophobic and polar residues show that their periodicity and arrangement are major determinants of secondary structure, such as the formation of β-sheets. google.com The interaction between the alanine and glutamine in this compound influences the local conformation. In larger peptide assemblies, the interplay between non-polar residues like alanine and polar residues like glutamine can dictate the formation of higher-order structures. For instance, in amyloidogenic hexapeptides, replacing a valine or isoleucine with alanine was found to decrease aggregation, whereas replacing glutamine with alanine enhanced fibrillization, highlighting the critical role of the glutamine side chain in modulating these interactions. rsc.org The stability of glutamine-containing dipeptides is also influenced by the N-terminal amino acid, with degradation rates decreasing in the order of Gly-Gln, Ala-Gln, Leu-Gln, Val-Gln, and Ile-Gln. nih.gov
| Dipeptide | N-terminal Residue | Relative Degradation Rate | Key Interaction Type |
|---|---|---|---|
| Gly-Gln | Glycine (Non-polar) | Highest | Minimal steric hindrance |
| Ala-Gln | Alanine (Non-polar) | High | Minor steric hindrance |
| Leu-Gln | Leucine (Non-polar, bulky) | Moderate | Increased hydrophobic character |
| Val-Gln | Valine (Non-polar, bulky) | Low | Significant steric hindrance |
| Ile-Gln | Isoleucine (Non-polar, bulky) | Lowest | Significant steric hindrance |
The glutamine side chain, with its terminal amide group, is a potent participant in hydrogen bonding. It can act as both a hydrogen bond donor (via the -NH2 group) and an acceptor (via the carbonyl oxygen), enabling it to form intricate and stable hydrogen bond networks. mpg.de This capability is crucial for stabilizing specific peptide conformations.
Research on glutamine-containing peptides has shown that the side chain actively engages in forming hydrogen bonds with adjacent amide groups of the peptide backbone. researchgate.net These interactions can lead to the formation of stable structures like C8 and C9 hydrogen-bonded rings. researchgate.net Furthermore, the glutamine side chain can stabilize turns in the peptide backbone, such as the inverse γ-turn and the type I β-turn, by forming bridging hydrogen bonds. researchgate.net In larger assemblies, side-chain to side-chain hydrogen bonding between glutamine residues can form a "polar zipper," a cooperative array of hydrogen bonds that significantly stabilizes β-sheet structures. stfc.ac.uknih.gov This interaction is considered stronger than conventional hydrogen bonds and plays a key role in the self-assembly and aggregation of peptides. researchgate.net Computational studies have confirmed that the interaction between the glutamine side chain's amide linkage and the peptide backbone is a primary factor dictating the conformational behavior of glutamine peptides. scirp.org
| Interaction Type | Participating Groups in Gln Side Chain | Resulting Structure/Effect | Reference |
|---|---|---|---|
| Intramolecular H-Bond | Side chain amide with backbone amide | Stabilization of β-turns and γ-turns | researchgate.net |
| Intermolecular H-Bond | Side chain amide with side chain amide (of another peptide) | "Polar zipper" formation, β-sheet stabilization | stfc.ac.ukresearchgate.net |
| Backbone-Side Chain H-Bond | Side chain C=O with backbone N-H | Formation of seven-membered rings | scirp.org |
| Water-Mediated H-Bond | Side chain C=O and N-H with water | Increased solubility and influences conformation | scirp.orgacs.org |
Polar residues are instrumental in driving the association of peptide chains to form oligomers. The self-assembly process is often guided by the specific interactions of these polar side chains. In peptides designed for self-assembly, replacing non-polar residues with polar ones like glutamine can introduce hydrogen bonding between β-sheet side chains, leading to the formation of well-defined, wide, and flat nanoribbons. stfc.ac.ukresearchgate.net
The stability of dipeptides like L-alanyl-L-glutamine (Ala-Gln) has been studied extensively. Research shows that its degradation in aqueous solution follows pseudo-first-order kinetics, with maximum stability observed around pH 6.0. nih.gov The degradation proceeds via two main pathways: cleavage of the peptide bond and deamination of the amide group in the glutamine side chain. nih.gov The stability provided by using Ala-Gln as a substitute for free glutamine is a key reason for its use in cell culture media, where it is more heat-stable and less prone to spontaneous breakdown into cell-toxic ammonia (B1221849). roche.com The presence of polar interactions, as contributed by glutamine, versus electrostatic interactions from charged residues like glutamic acid, has been shown to distinctly affect the mechanical properties and fibrous network formation in peptide hydrogels. nih.gov
Investigation of Hydrogen Bonding Networks and Side Chain Interactions (e.g., Glutamine Side Chain Interactions)
Derivatization and Functionalization Strategies for this compound and Its Analogs
The this compound scaffold can be chemically modified to create a variety of derivatives and functionalized molecules for specific applications in biochemistry and materials science. These modifications can enhance stability, introduce new functionalities, or enable detection.
Disulfide bonds are crucial for the structural stabilization of many peptides and proteins. researchgate.net Introducing disulfide linkages into analogs of this compound can create conformationally constrained structures with potentially enhanced biological activity or stability. The synthesis of such derivatives typically involves replacing one or more amino acids with cysteine or its homologs (e.g., homocysteine). researchgate.net
The general strategy involves the synthesis of linear peptide precursors containing two or more cysteine residues with their thiol groups protected. bachem.com Following the assembly of the peptide chain, the protecting groups are removed, and the free thiols are oxidized to form a disulfide bond. bachem.com For creating specific, regioselective disulfide bonds in peptides with multiple cysteines, orthogonal protecting groups are used, which can be removed under different chemical conditions, allowing for stepwise disulfide bond formation. acs.orgrhhz.net Common methods for oxidation include air oxidation or the use of reagents like iodine. This approach can be applied to create disulfide-linked dimers or cyclized monomers of Ala-Gln-containing peptides, thereby exploring novel structural and functional spaces.
Peptides can be transformed into powerful biochemical probes for studying biological processes, such as enzyme activity or molecular recognition. nih.gov The this compound structure can be functionalized to serve as a core for such probes. For example, fluorescent labels can be attached to the peptide to monitor its uptake into cells or its interaction with target molecules. researchgate.net
The synthesis of such probes often involves solid-phase peptide synthesis (SPPS), where the peptide is built on a resin. Functional groups can be incorporated during or after the synthesis. For instance, an enol-ether functionality, a precursor for chemiluminescent probes, can be attached to an amino acid like glutamine and then incorporated into a peptide sequence on a solid support. nih.gov Subsequent modifications and cleavage from the resin yield a peptide probe capable of generating a light signal upon interaction with a specific enzyme. nih.gov Furthermore, the N- or C-terminus of the peptide, or the side chains of the amino acids, can be modified. pnas.org The glutamine residue itself can be a target for derivatization, or it can be part of a recognition sequence for a specific biological target. These modified peptides are valuable tools for developing new diagnostic assays and for fundamental research in chemical biology. researchgate.net
Synthesis of Disulfide-Linked Amino Acid and Peptide Derivatives
Advanced Analytical Methodologies for this compound and Related Peptides
The analysis of this compound and similar peptides relies on high-precision techniques capable of separating complex mixtures and providing detailed structural information. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are central to this analytical workflow, complemented by specialized enzymatic assays for functional characterization.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both monitoring the progress of peptide synthesis reactions and for assessing the final purity of the product. tandfonline.comaltabioscience.commtoz-biolabs.com Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, including for protected dipeptides like this compound. mtoz-biolabs.com This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase (commonly C18) and a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with an acid modifier like trifluoroacetic acid (TFA). altabioscience.commtoz-biolabs.comcreative-proteomics.com
During synthesis, HPLC allows researchers to track the consumption of reactants and the formation of the desired peptide, as well as any side products. tandfonline.comcsic.esias.ac.in This real-time or near-real-time monitoring is critical for optimizing reaction conditions such as temperature, reaction time, and reagent concentrations to maximize yield and minimize impurities. acs.org For example, online HPLC can be integrated into a reaction setup to provide continuous feedback on the reaction's progress. acs.org
Once the synthesis is complete, HPLC is used for purity assessment. altabioscience.commtoz-biolabs.com A pure peptide should ideally appear as a single, sharp peak in the chromatogram. creative-proteomics.com The percentage purity is calculated by comparing the area of the main peptide peak to the total area of all peaks detected, typically at a wavelength of 215-220 nm, where the peptide bond absorbs UV light. altabioscience.comcreative-proteomics.comresearchgate.net Impurities, such as truncated sequences, deletion sequences, or incompletely deprotected peptides, will appear as separate peaks. altabioscience.com
Table 1: Typical RP-HPLC Parameters for Peptide Purity Analysis
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18, 5 µm particle size, 100 Å pore size | Provides a non-polar surface for hydrophobic interaction-based separation. | creative-proteomics.com |
| Mobile Phase A | 0.1% TFA in Water | The primary aqueous solvent. TFA acts as an ion-pairing agent to improve peak shape. | researchgate.netresearchgate.net |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | The organic modifier; increasing its concentration elutes more hydrophobic peptides. | researchgate.netresearchgate.net |
| Elution Mode | Linear Gradient (e.g., 5% to 65% B over 30 min) | Allows for the separation of peptides with a wide range of polarities in a single run. | researchgate.net |
| Flow Rate | 1.0 - 2.0 mL/min | Determines the speed of the analysis and can affect separation resolution. | tandfonline.comresearchgate.net |
| Detection Wavelength | 215 - 220 nm | Optimal wavelength for detecting the peptide bond, ensuring all peptide species are observed. | creative-proteomics.comresearchgate.net |
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and sequence of synthesized peptides like this compound. altabioscience.com It is often coupled with HPLC (LC-MS) to provide a comprehensive analysis of complex reaction mixtures. researchgate.net Electrospray Ionization (ESI) is a soft ionization technique commonly used for peptides, as it minimizes fragmentation and allows for the accurate mass determination of the intact molecule. researchgate.netresearchgate.netcornell.edu
In a typical ESI-MS analysis, the peptide is ionized, often by protonation to form a [M+H]⁺ ion, and its mass-to-charge ratio (m/z) is measured. researchgate.net This provides a precise molecular weight that can be compared to the theoretical mass of this compound to confirm its identity. High-resolution mass spectrometry can further verify the elemental composition. cornell.edunih.gov
Tandem mass spectrometry (MS/MS) is used to sequence the peptide. In this technique, the parent ion (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented. The resulting fragment ions are analyzed to reveal information about the amino acid sequence. researchgate.netcornell.edu The fragmentation patterns of dipeptides are well-studied and can show characteristic losses that help in structural elucidation. researchgate.netcornell.edu
Specialized enzymatic assays are crucial for studying the functional aspects of glutamine-containing peptides like this compound, particularly their interaction with enzymes such as glutaminases and transglutaminases. zedira.comnih.gov These enzymes play significant roles in metabolism and post-translational modification.
Transglutaminases catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine. zedira.com Assays to measure this activity often use synthetic peptide substrates. For instance, a chromogenic assay can be designed using a substrate like Z-Gln-Gly (a close analogue of the Gln portion of this compound) where the incorporation of hydroxylamine (B1172632) leads to a colored complex detectable at 525 nm. zedira.com Another approach involves monitoring the release of ammonia during the reaction using a coupled assay with glutamate (B1630785) dehydrogenase. zedira.comnih.gov
Glutaminase activity, the hydrolysis of glutamine to glutamate and ammonia, can also be measured using various assays. nih.govabcam.com A common method involves a coupled enzymatic reaction where the produced glutamate is measured. abcam.comabcam.cn Alternatively, chromogenic substrates like L-glutamyl-p-nitroanilide can be used, although they may be hydrolyzed at a much lower rate than the natural substrate L-glutamine. nih.gov The development of new, more selective peptide substrates, such as Glp-Phe-Gln-pNA, allows for the reliable differentiation between different classes of peptidases that may act on glutamine-containing peptides. frontiersin.org These assays are vital for screening enzyme inhibitors and for studying the substrate specificity of enzymes that process glutamine residues. nih.gov
Mass Spectrometry (MS) for Product Characterization and Identification
Computational and Theoretical Investigations Pertinent to this compound Interactions
Computational chemistry provides powerful tools to investigate the structure, dynamics, and interactions of peptides like this compound at an atomic level. These theoretical approaches complement experimental data and offer insights that are often difficult to obtain through experiments alone.
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand (like a dipeptide) when bound to a target protein, such as an enzyme. dovepress.commdpi.com This method is instrumental in understanding the structural basis of enzyme specificity and in designing novel inhibitors. dovepress.comnih.gov
For a peptide like this compound, docking studies can be performed to model its interaction with the active site of relevant enzymes, for example, dipeptide epimerases or peptidases. pnas.org The process involves generating multiple possible binding poses of the peptide within the enzyme's active site and then scoring these poses based on factors like intermolecular forces (hydrogen bonds, electrostatic interactions, van der Waals forces). mdpi.com These simulations can reveal key amino acid residues in the enzyme that are crucial for binding and catalysis. pnas.orgnih.gov For instance, docking studies on dipeptidyl peptidase-IV (DPPIV) have shown how inhibitory peptides bind to the catalytic triad (B1167595) and surrounding subsites. mdpi.com Such computational predictions can guide experimental work, like site-directed mutagenesis, to verify the role of specific residues. pnas.org
Table 2: Key Interactions in Peptide-Enzyme Binding Explored by Molecular Modeling
| Interaction Type | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | The amide backbone and the glutamine side chain of the peptide can form H-bonds with active site residues. | nih.govmdpi.com |
| Electrostatic Interactions | Attractive or repulsive forces between charged groups (e.g., carboxylate and amino groups). | The terminal carboxylate of this compound can interact with positively charged residues (e.g., Arg, Lys) in the enzyme. | nih.gov |
| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. | The alanine methyl group and the benzyloxycarbonyl (Z) protecting group can fit into hydrophobic pockets of the active site. | researchgate.net |
| Van der Waals Forces | Weak, short-range attractions between all atoms. | Contribute to the overall shape complementarity and stability of the peptide-enzyme complex. | mdpi.com |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate means of studying the electronic structure and conformational preferences of molecules. iau.irajol.info These methods are used to understand the nature of intramolecular interactions, such as hydrogen bonds, that dictate the three-dimensional shape of peptides. rsc.orgnih.govroyalsocietypublishing.org
For a dipeptide, conformational analysis using DFT can identify the most stable geometries by calculating the energies of various conformers that arise from the rotation around backbone (φ, ψ) and side-chain (χ) dihedral angles. iau.irnih.govresearchgate.net These calculations can reveal stable folded or extended structures and quantify the energetic contributions of different interactions (electrostatic, dispersion, etc.). ajol.info For example, studies on protected dipeptides have shown how intramolecular hydrogen bonding can lead to stable β-turn conformations. nih.govresearchgate.net Understanding these intrinsic conformational preferences is crucial, as the peptide's solution-phase or bound conformation is influenced by this underlying energy landscape. Quantum chemical methods can also be used to calculate properties like atomic charges, dipole moments, and molecular orbitals, which are fundamental to how the peptide interacts with its environment, including enzymes and solvent molecules. ajol.inforsc.org
Future Directions and Emerging Research Avenues for N Benzyloxycarbonyl Alanyl Glutamine Z Ala Gln Oh
Design and Implementation of Novel Biocatalytic Systems for Sustainable Peptide Synthesis
The drive towards greener and more sustainable chemical processes is profoundly influencing peptide synthesis. Novel biocatalytic systems, leveraging the specificity and mild operating conditions of enzymes, are emerging as key technologies for the synthesis of protected dipeptides like Z-Ala-Gln-OH and larger peptide structures astrazeneca.commdpi.comrsc.org. These systems aim to reduce reliance on harsh chemicals, minimize waste generation, and lower energy consumption, aligning with the principles of green chemistry acs.orgresearchgate.net.
Research is focusing on the engineering of enzymes, such as proteases and ligases, to catalyze peptide bond formation efficiently. For instance, proteases, traditionally known for hydrolysis, can be employed in reverse reactions or kinetically controlled synthesis to form peptide bonds, often in aqueous or biphasic systems mdpi.comresearchgate.net. Studies have demonstrated the successful use of enzymes like papain for the biosynthesis of Z-Ala-Gln, achieving notable yields under optimized conditions, with further improvements reported through enzyme immobilization on novel supports like magnetic nanocrystalline cellulose (B213188) mdpi.com. Engineered enzymes and novel biocatalysts are also being explored for "new-to-nature" catalytic functions, expanding the scope of achievable peptide modifications and linkages acs.orgnih.gov. The development of chemo-enzymatic peptide synthesis (CEPS), which combines solid-phase peptide synthesis (SPPS) with enzymatic ligation using specialized enzymes like peptiligases, offers a greener and more sustainable route for complex and long peptides, reducing organic solvent use and enabling regio- and stereoselective synthesis bachem.com. Furthermore, the potential for metabolic engineering of microorganisms to biosynthesize dipeptides like Ala-Gln presents a promising avenue for large-scale, sustainable production mdpi.com.
| Biocatalyst Type | Reaction Type | Key Advantage(s) | Sustainability Aspect | Example Application (Related) |
| Proteases (e.g., Papain) | Kinetically Controlled Synthesis | High specificity, mild conditions, enzyme reuse | Reduced solvent use, lower energy consumption | Z-Ala-Gln synthesis mdpi.com |
| Immobilized Enzymes | Kinetically Controlled Synthesis | Enhanced stability, improved substrate affinity | Recyclability, process efficiency | Z-Ala-Gln synthesis mdpi.com |
| Peptiligases | Enzymatic Ligation | Regio-/stereoselectivity, mild aqueous conditions | Reduced organic solvents, environmentally friendly | Long/cyclic peptide synthesis bachem.com |
| Engineered Enzymes | Novel bond formations | Catalysis of non-natural chemistry | Potential for reduced byproducts, higher efficiency | C-N bond formation acs.org |
| Metabolic Engineering | Biosynthesis in microorganisms | Large-scale production, reduced chemical inputs | Resource efficiency, potentially lower carbon footprint | Ala-Gln production mdpi.com |
Integration of this compound in Combinatorial Peptide Chemistry and Library Generation
The utility of this compound as a protected dipeptide building block is increasingly recognized in combinatorial peptide chemistry for the rapid generation of diverse peptide libraries americanpeptidesociety.org. These libraries are crucial for high-throughput screening in drug discovery, diagnostics, and materials science. Integrating pre-synthesized, protected dipeptides like this compound into automated solid-phase peptide synthesis (SPPS) workflows can significantly accelerate the process and improve coupling efficiencies, particularly for sequences that are challenging to synthesize stepwise acs.org.
Future directions involve the development of more sophisticated combinatorial strategies that maximize library diversity while minimizing synthesis steps. This includes exploring novel coupling reagents and resin chemistries compatible with protected dipeptides, as well as integrating this compound into diversity-oriented synthesis (DOS) approaches. The aim is to create large, well-defined peptide libraries that can be screened for a wide range of biological activities or material properties. Advances in automation and miniaturization further enhance the feasibility of generating vast numbers of unique peptide sequences derived from such building blocks, allowing for more comprehensive exploration of the peptide sequence space.
| Strategy | Building Block Focus | Library Diversity Enhancement | Application Area Focus | Future Outlook |
| Automated SPPS | Protected dipeptides | Increased synthesis speed | Drug discovery, screening | Enhanced coupling efficiency, parallel synthesis |
| Diversity-Oriented Synthesis | This compound and analogs | Maximizing sequence variation | Target identification | Novel scaffold exploration |
| Combinatorial Libraries | Protected dipeptides | Large-scale, rapid assembly | Peptide-based therapeutics | Efficient exploration of peptide space |
| Fragment-Based Synthesis | This compound fragments | Modular assembly | Complex peptide structures | Convergent synthesis strategies |
High-Throughput Screening of this compound-Derived Peptide Analogs for Research Applications
Peptide libraries synthesized using building blocks such as this compound are foundational for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules and functional peptides americanpeptidesociety.org. The systematic variation of amino acid sequences, incorporating dipeptide units like this compound, allows for the exploration of peptide-protein interactions, enzyme inhibition, receptor binding, and other biological processes. Emerging research focuses on applying these libraries to screen for peptides with therapeutic potential, such as antimicrobial agents, enzyme inhibitors, or modulators of cellular signaling pathways mdpi.com.
The development of advanced HTS platforms, coupled with sophisticated data analysis and bioinformatics tools, is enabling the rapid identification of lead peptide candidates from large combinatorial libraries. Future research avenues include screening this compound-derived analogs for applications beyond traditional pharmaceuticals, such as in diagnostics, biomaterials, and as tools for fundamental biological research. The ability to rapidly synthesize and screen diverse peptide sequences allows for the discovery of peptides with tailored properties and specific target interactions, accelerating the pace of scientific discovery and therapeutic development.
| Screening Target/Application | Assay Type | This compound Derived Analog Feature | Research Outcome/Potential |
| Enzyme Inhibition | Biochemical Assays | Specific sequence motifs | Identification of potent enzyme inhibitors |
| Receptor Binding | Cell-based assays, SPR | Receptor-specific sequences | Discovery of agonists/antagonists for therapeutic targets |
| Antimicrobial Activity | MIC assays, bacterial growth | Hydrophobic/charged residues | Development of novel antibacterial peptides |
| Biomaterials | Cell adhesion, mechanical tests | Specific structural motifs | Creation of peptide-based scaffolds for tissue engineering |
| Diagnostics | Immunoassays, biosensors | Antigen-binding sequences | Development of peptide-based diagnostic tools |
Advancements in Spectroscopic and Structural Elucidation Techniques for Protected Peptide Intermediates
Accurate characterization of protected peptide intermediates, including this compound, is critical for ensuring the quality and success of subsequent synthesis steps. Significant advancements in spectroscopic and structural elucidation techniques are enhancing the ability to analyze these molecules with greater precision, speed, and sensitivity americanpeptidesociety.org. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field NMR, provide detailed information on the structure, conformation, and purity of protected amino acids and peptide fragments nih.gov. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become indispensable for rapid impurity profiling, sequence confirmation, and monitoring reaction progress in peptide synthesis, offering high sensitivity and resolution acs.org.
| Technique | Information Obtained | Advancement/Application | Benefit for Protected Peptide Intermediates |
| High-Field NMR | Structural confirmation, purity assessment, conformation | Increased resolution and sensitivity | Detailed characterization of intermediates |
| LC-MS/MS | Impurity profiling, sequence verification, molecular weight | Hyphenation, high sensitivity, rapid analysis | Quality control, reaction monitoring |
| Fluorescence (Smoc-PG) | Real-time monitoring of coupling reactions | Water-compatible protecting group (Smoc) | Process control, efficiency improvement |
| High-Resolution MS | Accurate mass determination, elemental composition | Enhanced accuracy and sensitivity | Confirmation of chemical identity |
| Ion Mobility MS | Isomeric differentiation, conformational analysis | Separation of ions based on shape and size | Deeper structural insights |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Z-Ala-gln-OH, and how do variations in reaction conditions affect purity and yield?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical parameters include coupling reagent selection (e.g., HATU vs. DCC), solvent polarity, and deprotection times. Purity is validated via reverse-phase HPLC with C18 columns, while yield optimization requires iterative adjustment of molar ratios (e.g., amino acid:activator) and temperature gradients . For reproducibility, document all deviations from standard protocols, such as extended reaction times for sterically hindered residues .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For NMR, DMSO-d₆ or CDCl₃ solvent choices may influence peak splitting; confirm assignments using 2D-COSY or HSQC. If HRMS data conflicts with theoretical values, recalibrate instrumentation, verify sample ionization efficiency, and cross-reference with elemental analysis . Discrepancies in FT-IR absorption bands (e.g., amide I/II) require baseline correction and comparison to synthesized analogs .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing in buffers mimicking physiological pH (e.g., PBS at pH 7.4) and temperature (37°C). Use LC-MS to monitor degradation products over time. For hydrolytically sensitive motifs (e.g., glutamine side chains), include protease inhibitors or chelating agents. Conflicting stability profiles across studies may arise from impurities or oxidative side reactions; replicate experiments under inert atmospheres (N₂/Ar) to isolate variables .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound bioactivity data across in vitro and in vivo models?
- Methodological Answer : Bioactivity discrepancies often stem from differences in membrane permeability, metabolic clearance, or assay sensitivity. Address this by:
- Comparing cellular uptake via radiolabeled tracers or fluorescence tagging.
- Validating in vivo pharmacokinetics (Cₘₐₓ, t₁/₂) using LC-MS/MS.
- Applying statistical rigor (e.g., ANOVA with post-hoc tests) to distinguish biological variability from methodological artifacts .
Q. How can computational modeling improve the rational design of this compound analogs with enhanced solubility?
- Methodological Answer : Employ molecular dynamics (MD) simulations to predict solvation free energy and solvent-accessible surface area (SASA). Pair with quantitative structure-property relationship (QSPR) models to correlate logP values with experimental solubility. Validate predictions via parallel synthesis of analogs with hydrophilic substitutions (e.g., PEGylation, charged residues) and validate using nephelometry .
Q. What experimental frameworks are recommended for identifying the principal degradation pathways of this compound in long-term storage?
- Methodological Answer : Use forced degradation studies (acid/base/oxidative stress) coupled with LC-TOF-MS to profile degradation products. Principal component analysis (PCA) of degradation kinetics can identify dominant pathways (e.g., deamidation vs. oxidation). For conflicting shelf-life estimates, apply Arrhenius modeling to extrapolate real-time stability from accelerated data, ensuring humidity control (±5% RH) to minimize confounding .
Data Validation & Reproducibility
Q. How should researchers address reproducibility challenges in this compound cytotoxicity assays?
- Methodological Answer : Standardize cell culture conditions (passage number, serum lot) and include internal controls (e.g., staurosporine for apoptosis). Use plate normalization methods (e.g., CellTiter-Glo) to correct for edge effects. For inter-lab variability, share raw datasets (fluorescence/absorbance readings) via repositories like Zenodo and adopt FAIR data principles .
Q. What criteria determine the selection of orthogonal techniques for validating this compound-protein binding interactions?
- Methodological Answer : Combine surface plasmon resonance (SPR) for kinetic analysis (kₒₙ/kₒff), isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS), and cryo-EM for structural validation. Discrepancies in binding affinities require error analysis (e.g., bootstrap resampling) and cross-validation with competitive ELISA .
Ethical & Reporting Standards
- Data Transparency : Adhere to NIH guidelines for preclinical reporting, including detailed descriptions of animal models, randomization, and blinding protocols .
- Literature Synthesis : Systematically review primary literature using PRISMA frameworks to avoid citation bias; prioritize peer-reviewed journals with robust replication policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
